molecular formula C7H7N3O3S B13119254 2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B13119254
M. Wt: 213.22 g/mol
InChI Key: XNJWSXJUODMKCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .

Properties

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

2-ethoxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H7N3O3S/c1-2-13-7-9-4-3(14-7)5(11)10-6(12)8-4/h2H2,1H3,(H2,8,10,11,12)

InChI Key

XNJWSXJUODMKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C(=O)NC(=O)N2

Origin of Product

United States

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